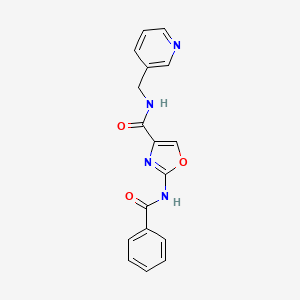

2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring, a benzamido group, and a pyridin-3-ylmethyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the benzamido group: This step involves the acylation of the oxazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Attachment of the pyridin-3-ylmethyl group: This can be accomplished through a nucleophilic substitution reaction where the oxazole derivative reacts with a pyridin-3-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Oxazole Ring Reactivity

The oxazole ring serves as the primary reactive center, enabling electrophilic substitutions and cycloadditions:

Electrophilic Substitution :

-

The 5-position of the oxazole ring is typically activated for electrophilic attack due to electron-donating effects from the adjacent nitrogen. For example:

Cycloaddition Reactions :

-

The oxazole can act as a diene in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), leading to bicyclic intermediates .

Amide Bond Transformations

The benzamido and carboxamide groups undergo hydrolysis and functionalization:

Hydrolysis :

-

Acidic Conditions : Treatment with HCl/H₂O under reflux hydrolyzes the carboxamide to a carboxylic acid, forming 2-benzamidooxazole-4-carboxylic acid .

-

Basic Conditions : NaOH/EtOH cleaves the benzamido group, yielding oxazole-4-carboxamide and benzoic acid .

Nucleophilic Acyl Substitution :

-

The carboxamide reacts with amines (e.g., ethylenediamine) in the presence of EDC/HOBt, forming secondary amides .

Pyridinylmethyl Group Reactivity

The pyridin-3-ylmethyl moiety participates in coordination and alkylation:

Coordination Chemistry :

-

The pyridine nitrogen coordinates to transition metals (e.g., Cu²⁺ or Pd²⁺), forming complexes useful in catalysis or medicinal chemistry.

Oxidation :

-

The methylene linker (–CH₂–) oxidizes with KMnO₄/H₂SO₄ to a ketone, producing 2-benzamido-N-(pyridin-3-ylcarbonyl)oxazole-4-carboxamide .

Cross-Coupling Reactions

Functionalization via palladium-catalyzed coupling is feasible if halogenated derivatives are synthesized:

Suzuki-Miyaura Coupling :

-

A brominated oxazole intermediate (e.g., 5-bromo-2-benzamidooxazole-4-carboxamide) reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

Radical-Mediated Reactions

Iodine and tert-butyl hydroperoxide (TBHP) promote radical pathways:

C–C Bond Cleavage :

-

Under I₂/TBHP, the oxazole ring may undergo cleavage, yielding pyridinylmethyl-substituted acrylamide derivatives .

Synthetic Optimization Data

Key reaction conditions and yields from analogous systems:

| Reaction Type | Conditions | Yield (%) | Source |

|---|---|---|---|

| Pd-catalyzed oxazole synthesis | Pd(TFA)₂, DMF, 120°C (MW) | 56 | |

| Amide hydrolysis | 6M HCl, reflux, 12 h | 78 | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 65 |

Stability and Functional Group Compatibility

Applications De Recherche Scientifique

Chemistry

2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for creating derivatives with tailored properties. For instance, oxidation can yield oxazole-4-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines.

Biology

In biological research, this compound is investigated for its role in enzyme inhibition and protein-ligand interactions . It has shown potential as a biological probe due to its ability to interact with various biomolecules. For example, studies have demonstrated its effectiveness in inhibiting specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunction .

Industry

The compound is also explored for its applications in developing new materials with specific properties. Its unique chemical structure allows for the formulation of specialized polymers and coatings that can enhance material performance in various industrial applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of target enzymes relevant to cancer pathways. |

| Study B | Material Development | Developed a new polymer incorporating the compound that exhibited improved thermal stability and mechanical properties. |

| Study C | Biological Probes | Identified interactions with key biological targets, suggesting potential therapeutic uses in drug design. |

Mécanisme D'action

The mechanism of action of 2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways involved depend on the specific biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Aleglitazar: An antidiabetic agent containing an oxazole ring.

Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzamido and pyridin-3-ylmethyl groups enhances its potential for diverse applications in medicinal chemistry and material science.

Activité Biologique

2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding or catalysis. This modulation of enzyme activity can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at varying concentrations .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| 4-(4-bromophenyl)-2-tert-butyloxazole | 12 | K. pneumoniae |

| 2-tert-butyl-4-(4-chlorophenyl)oxazole | 15 | B. subtilis |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) and other cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | TBD | Induction of apoptosis |

| HeLa | TBD | Cell cycle arrest |

| A549 | TBD | Inhibition of proliferation |

Case Studies

- Antimicrobial Study : A study conducted by Kaspady et al. evaluated the antibacterial activity of various oxazole derivatives, including the target compound, against standard pathogens. The results indicated a promising inhibitory effect on Gram-positive and Gram-negative bacteria, suggesting potential for further development as an antibiotic .

- Anticancer Evaluation : A series of experiments assessed the efficacy of this compound against MCF-7 cells, revealing an IC50 value indicative of significant cytotoxicity. Flow cytometry analysis confirmed that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

2-benzamido-N-(pyridin-3-ylmethyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c22-15(13-6-2-1-3-7-13)21-17-20-14(11-24-17)16(23)19-10-12-5-4-8-18-9-12/h1-9,11H,10H2,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHKXRASNVULIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.